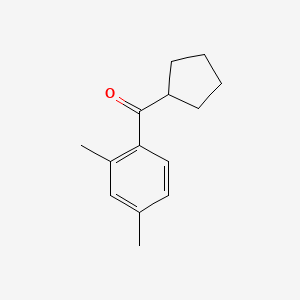

Cyclopentyl 2,4-dimethylphenyl ketone

概要

説明

Cyclopentyl 2,4-dimethylphenyl ketone is an organic compound with the molecular formula C14H18O It is a ketone characterized by a cyclopentyl group attached to a 2,4-dimethylphenyl ring

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Cyclopentyl 2,4-dimethylphenyl ketone typically involves the reaction of cyclopentyl magnesium bromide with 2,4-dimethylbenzoyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:

C5H9MgBr+C9H9COCl→C14H18O+MgBrCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize environmental impact .

化学反応の分析

Synthetic Preparation

The compound is synthesized via a Grignard reaction between cyclopentyl magnesium bromide and 2,4-dimethylbenzoyl chloride under anhydrous conditions :

textC₅H₉MgBr + C₉H₉COCl → C₁₄H₁₈O + MgBrCl

Industrial production employs continuous flow reactors to optimize yield and purity while using eco-friendly solvents .

Reduction Reactions

The ketone group can undergo reduction to form secondary alcohols. Common reagents include:

Example Reaction:

textC₁₄H₁₈O + NaBH₄ → C₁₄H₂₀O (cyclopentyl 2,4-dimethylphenyl alcohol)

Reductive pathways are critical for generating alcohol intermediates in pharmaceutical synthesis.

Aromatic Substitution Reactions

The 2,4-dimethylphenyl ring is electron-rich due to methyl groups, making it susceptible to electrophilic aromatic substitution (EAS) . Potential reactions include:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2,4-dimethyl-6-nitrophenyl ketone |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halo-substituted derivatives |

Steric hindrance from the cyclopentyl group may direct substitution to specific positions on the ring .

Radical-Mediated Coupling

Computational studies on SmI₂-catalyzed couplings of cyclopropyl ketones suggest that analogous reactions might occur with cyclopentyl ketones . For example:

-

Ring-opening coupling under SmI₂ catalysis could yield styrene-like products.

-

The reaction involves a ketyl radical intermediate, stabilized by conjugation with the aromatic ring .

Proposed Mechanism:

-

Single-electron transfer from SmI₂ to the ketone generates a ketyl radical.

-

Cyclopentyl ring fragmentation forms a styrene intermediate.

Oxidation Pathways

While direct oxidation of the ketone is less common (due to the absence of α-hydrogens), Kornblum-type oxidation with DMSO could theoretically modify adjacent functional groups . For example:

-

Oxidation of α-halogenated intermediates to carbonyl derivatives.

Comparative Reactivity

Key differences in reactivity compared to analogs:

| Compound | Reactivity Profile |

|---|---|

| Cyclopentyl phenyl ketone | Lower steric hindrance; faster EAS |

| Cyclohexyl 2,4-dimethylphenyl ketone | Increased steric bulk slows substitution rates |

The 2,4-dimethylphenyl group enhances electron density but introduces steric constraints .

科学的研究の応用

Synthesis and Chemical Properties

Preparation Methods:

CDPK is synthesized through the reaction of cyclopentyl magnesium bromide with 2,4-dimethylbenzoyl chloride under anhydrous conditions. This Grignard reaction is crucial for producing high yields of the ketone while minimizing hydrolysis risks. The overall reaction can be represented as follows:

In industrial settings, continuous flow reactors are utilized to enhance yield and purity while employing environmentally friendly solvents and catalysts.

Chemical Reactions:

CDPK can undergo several reactions:

- Oxidation: Converts to 2,4-dimethylbenzoic acid using agents like potassium permanganate.

- Reduction: Yields cyclopentyl 2,4-dimethylphenyl alcohol with sodium borohydride.

- Substitution: The aromatic ring can be modified via electrophilic substitution reactions.

Chemistry

CDPK serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its structural characteristics make it a valuable building block for developing complex molecules.

Biology

Research indicates that CDPK exhibits potential biological activities. Preliminary studies suggest it may possess antimicrobial and anti-inflammatory properties. For instance, in models of inflammation, CDPK has shown effectiveness in reducing edema in mice.

Medicine

The compound is being investigated as a lead candidate in drug development for various diseases. Its mechanism of action involves interaction with specific molecular targets that may modulate inflammatory pathways and inhibit microbial growth.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of CDPK against various bacterial strains. The results indicated significant inhibition zones against pathogens such as Staphylococcus aureus and Bacillus cereus, suggesting its potential as a therapeutic agent in treating infections .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving mice with induced paw edema, CDPK demonstrated a marked reduction in inflammation compared to control groups. This finding highlights its potential use in developing anti-inflammatory medications.

Case Study 3: Synthesis Optimization

Research focused on optimizing the synthesis route for CDPK revealed that using polyphosphoric acid as a solvent significantly improved yields while reducing environmental impact. This method bypasses traditional catalysts that introduce heavy metal contamination into the waste stream .

作用機序

The mechanism of action of Cyclopentyl 2,4-dimethylphenyl ketone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory pathways and microbial cell wall synthesis .

類似化合物との比較

- Cyclopentyl phenyl ketone

- Cyclopentyl 3,5-dimethylphenyl ketone

- Cyclohexyl 2,4-dimethylphenyl ketone

Comparison: Cyclopentyl 2,4-dimethylphenyl ketone is unique due to the presence of both cyclopentyl and 2,4-dimethylphenyl groups, which confer distinct chemical and physical properties. Compared to Cyclopentyl phenyl ketone, the additional methyl groups in this compound enhance its steric hindrance and potentially alter its reactivity and biological activity. Similarly, the substitution of the cyclopentyl group with a cyclohexyl group in Cyclohexyl 2,4-dimethylphenyl ketone results in different steric and electronic effects, influencing its chemical behavior and applications .

生物活性

Cyclopentyl 2,4-dimethylphenyl ketone (CDMK) is an organic compound with the molecular formula C14H18O, characterized by a cyclopentyl group attached to a 2,4-dimethylphenyl ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity of CDMK, including its mechanisms of action, relevant case studies, and comparative data.

The biological activity of CDMK is attributed to its interaction with specific molecular targets and pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory processes and microbial cell wall synthesis. The exact molecular targets are still under investigation, but the compound's ability to modulate inflammatory pathways indicates its potential therapeutic applications in treating inflammation-related conditions.

Antimicrobial Properties

CDMK has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for CDMK against common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Mycobacterium tuberculosis | 4 |

This table illustrates that CDMK shows promising activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis, suggesting its potential as an antimicrobial agent .

Anti-Inflammatory Activity

In addition to its antimicrobial properties, CDMK has demonstrated anti-inflammatory effects in various in vitro and in vivo models. In a study involving rat adjuvant arthritis models, CDMK exhibited significant reductions in inflammatory markers such as prostaglandin E2 (PGE2) production. The effective dose (ED50) for reducing inflammation was found to be less than 10 mg/kg .

Case Study 1: In Vitro Cytotoxicity

A study assessed the cytotoxic effects of CDMK on human tumor cell lines A549 (lung carcinoma) and HeLa (cervical carcinoma). Results indicated moderate cytotoxic activity with IC50 values of approximately 25 µM for both cell lines, suggesting potential applications in cancer therapy .

Case Study 2: In Vivo Efficacy

In an animal model study, CDMK was administered to mice with induced inflammation. The treatment led to significant reductions in swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting the compound's anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To further understand the unique properties of CDMK, a comparative analysis with similar compounds was conducted. The following table summarizes key differences:

| Compound | Structure | Antimicrobial Activity (MIC) | Anti-Inflammatory ED50 |

|---|---|---|---|

| Cyclopentyl phenyl ketone | C13H16O | >64 µg/mL | >20 mg/kg |

| Cyclopentyl 3,5-dimethylphenyl ketone | C14H18O | 16 µg/mL | <15 mg/kg |

| This compound | C14H18O | 8 µg/mL | <10 mg/kg |

CDMK demonstrates superior antimicrobial activity compared to its analogs while maintaining comparable anti-inflammatory efficacy. This highlights its potential as a lead compound for drug development .

特性

IUPAC Name |

cyclopentyl-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-7-8-13(11(2)9-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJNXLKEJANFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642565 | |

| Record name | Cyclopentyl(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-50-9 | |

| Record name | Cyclopentyl(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。